molecular formula C8H6BrF B13684617 1-(1-Bromoethenyl)-4-fluorobenzene CAS No. 71783-51-2

1-(1-Bromoethenyl)-4-fluorobenzene

Cat. No.: B13684617
CAS No.: 71783-51-2
M. Wt: 201.04 g/mol
InChI Key: QACPJORQWOAISG-UHFFFAOYSA-N
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Description

1-(1-Bromoethenyl)-4-fluorobenzene is an organic compound with the molecular formula C8H6BrF It is a derivative of benzene, where a bromine atom is attached to an ethenyl group, and a fluorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Bromoethenyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluorostyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromoethenyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Addition: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in inert solvents like dichloromethane (DCM).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed

    Substitution: Formation of 1-(1-substituted ethenyl)-4-fluorobenzene derivatives.

    Addition: Formation of 1,2-dihalogenated or 1-halogenated-2-hydroxy derivatives.

    Oxidation: Formation of epoxides.

    Reduction: Formation of alkanes.

Scientific Research Applications

1-(1-Bromoethenyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated compounds.

    Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethenyl)-4-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and addition reactions. The bromine atom and ethenyl group provide reactive sites for nucleophiles and electrophiles, respectively. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Bromoethenyl)benzene: Lacks the fluorine atom, resulting in different reactivity and properties.

    1-(1-Bromoethenyl)-4-chlorobenzene: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.

    1-(1-Bromoethenyl)-4-methylbenzene: Features a methyl group, which influences its steric and electronic properties.

Uniqueness

1-(1-Bromoethenyl)-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The fluorine atom enhances the compound’s electron-withdrawing ability, making it more reactive towards nucleophiles. Additionally, the combination of bromine and fluorine allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

71783-51-2

Molecular Formula

C8H6BrF

Molecular Weight

201.04 g/mol

IUPAC Name

1-(1-bromoethenyl)-4-fluorobenzene

InChI

InChI=1S/C8H6BrF/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2

InChI Key

QACPJORQWOAISG-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)F)Br

Origin of Product

United States

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